molecular formula C13H12N2O2S B13056512 (5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B13056512
M. Wt: 260.31 g/mol
InChI Key: YICHONBJSXGNDV-TTWWKFCBSA-N
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Description

(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a suitable imidazolidinone derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H12N2O2S/c1-17-10-7-5-9(6-8-10)3-2-4-11-12(16)15-13(18)14-11/h2-8H,1H3,(H2,14,15,16,18)/b3-2+,11-4+

InChI Key

YICHONBJSXGNDV-TTWWKFCBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2

Origin of Product

United States

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